2-Hydroxyethyl 2-bromoisobutyrate is an organic compound with the molecular formula C₆H₁₁BrO₃ and a CAS number of 189324-13-8. It appears as a colorless to light yellow liquid and is primarily utilized as a reagent in organic synthesis. This compound is known for its role as an initiator in controlled radical polymerization processes, particularly in atom transfer radical polymerization. Its structure features a hydroxyl group and a bromine atom, which are crucial for its reactivity and functionality in various
2-Hydroxyethyl 2-bromoisobutyrate (HEBIB) finds application in scientific research as a specialized initiator molecule in a polymerization technique called Atom Transfer Radical Polymerization (ATRP) [, , ]. ATRP is a controlled radical polymerization method that allows for the synthesis of well-defined polymers with specific properties like controlled molecular weight and narrow dispersity []. HEBIB functions as a source of a reactive bromine atom, which plays a crucial role in the initiation step of the ATRP process [].
Beyond its role as an initiator, HEBIB offers an additional advantage due to the presence of a hydroxyl (OH) functional group on its structure [, , ]. This hydroxyl group can be further manipulated in subsequent reactions to introduce various functionalities onto the synthesized polymer chain []. This property allows researchers to tailor the final properties of the polymer for specific applications.
Some research suggests that due to the presence of the hydroxyl group, HEBIB-derived polymers might exhibit certain biocompatible characteristics []. Biocompatible materials are those that do not cause harm to living tissues and are often used in medical devices and drug delivery systems []. However, more research is required to fully understand and explore the biocompatibility potential of HEBIB-derived polymers.
While HEBIB offers advantages as an ATRP initiator with a functional end group, some limitations are worth considering. The reported use of HEBIB in scientific research appears to be less frequent compared to other ATRP initiators []. Additionally, the specific reaction conditions required for HEBIB-mediated ATRP might need further optimization for broader applicability [].
The chemical reactivity of 2-hydroxyethyl 2-bromoisobutyrate is largely attributed to the bromine atom, which can undergo nucleophilic substitution reactions. It can also participate in radical polymerization processes, where it acts as an initiator. In these reactions, the bromine atom is replaced by a growing polymer chain, facilitating the formation of well-defined polymers.
Key reactions involving 2-hydroxyethyl 2-bromoisobutyrate include:
2-Hydroxyethyl 2-bromoisobutyrate can be synthesized through several methods:
The primary applications of 2-hydroxyethyl 2-bromoisobutyrate include:
Several compounds share structural similarities with 2-hydroxyethyl 2-bromoisobutyrate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxyethyl acrylate | Hydroxyl group and acrylate functionality | Used primarily for different types of polymerizations without bromine initiation. |
| Ethyl α-bromoisobutyrate | Bromine atom attached to an ethyl group | Lacks the hydroxyl functionality found in 2-hydroxyethyl 2-bromoisobutyrate. |
| 2-Bromo-2-methylpropanoic acid | Bromine and carboxylic acid functionalities | More reactive due to the presence of a carboxylic acid group; used differently in synthesis. |
| Hydroxyethyl methacrylate | Hydroxyl group with methacrylate functionality | Similar hydroxyl presence but lacks bromine; used mainly in different polymerization contexts. |
The unique feature of 2-hydroxyethyl 2-bromoisobutyrate lies in its combination of both hydroxyl and bromine functionalities, making it particularly effective as an initiator for controlled radical polymerization while also serving diverse roles in organic synthesis .
The synthesis of 2-Hydroxyethyl 2-bromoisobutyrate primarily employs conventional esterification methodology utilizing alpha-bromoisobutyryl bromide and ethylene glycol in the presence of triethylamine as a base catalyst [1]. This well-established route represents the standard approach for producing this important polymerization initiator compound.
The fundamental reaction mechanism involves nucleophilic acyl substitution where ethylene glycol acts as the nucleophile attacking the carbonyl carbon of alpha-bromoisobutyryl bromide [1]. Triethylamine serves a dual role as both a base to neutralize the hydrogen bromide byproduct and as a catalyst to facilitate the esterification process [2] [3]. The reaction proceeds through an ester intermediate formation followed by elimination of hydrogen bromide, which is captured by the triethylamine base.
The conventional synthesis protocol follows stringent temperature control regimens. Initial reaction conditions typically commence at 0°C to control the exothermic nature of the acyl substitution reaction [1] [3]. Under these conditions, alpha-bromoisobutyryl bromide (7.497 grams, 32.7 mmol) is added dropwise to a tetrahydrofuran solution containing ethylene glycol (46.138 grams, 74.4 mmol) and triethylamine (3.303 grams, 32.7 mmol) [1]. The dropwise addition is maintained for 2 hours under vigorous stirring to ensure complete reagent incorporation while preventing temperature elevation that could lead to side reactions.
Following the initial low-temperature phase, the reaction mixture continues stirring at 0°C for an additional 2 hours before temperature elevation to 50°C for 5 hours [1]. This temperature progression allows for complete conversion while minimizing thermal decomposition or unwanted elimination reactions that could reduce product yield.
The stoichiometric ratios employed in conventional methodologies demonstrate significant excess of ethylene glycol relative to alpha-bromoisobutyryl bromide. Typical molar ratios range from 1:25 for alpha-bromoisobutyryl bromide to ethylene glycol [4], with commonly employed ratios of approximately 1:2.3 being standard practice [1]. This substantial excess of ethylene glycol serves multiple purposes: driving the equilibrium toward ester formation, minimizing competing side reactions, and ensuring complete consumption of the more expensive alpha-bromoisobutyryl bromide reagent.
Triethylamine is typically employed in equimolar quantities relative to alpha-bromoisobutyryl bromide to ensure complete neutralization of the hydrogen bromide byproduct [1] [2]. Some protocols employ slight excesses of triethylamine (1.1 to 1.2 equivalents) to account for any adventitious moisture that might consume base through protonation [3].
Conventional esterification routes consistently achieve yields in the range of 61-65% after purification [1] [5]. These yields represent reasonable efficiency considering the moderate reactivity of the alcohol nucleophile and the potential for competing elimination reactions from the brominated acyl halide starting material.
Several factors influence yield optimization in conventional routes. Reaction atmosphere control proves critical, with inert gas protection (nitrogen or argon) preventing oxidative side reactions [2] [3]. Water exclusion is equally important, as adventitious moisture can hydrolyze the acyl bromide starting material or compete with ethylene glycol in the nucleophilic substitution reaction.
Temperature control optimization studies have demonstrated that maintaining initial temperatures below 5°C during reagent addition maximizes product formation while minimizing elimination reactions [6]. The subsequent temperature elevation to 50°C represents an optimized balance between reaction rate enhancement and thermal stability of the product and intermediates.
Green chemistry methodologies for ester synthesis have emerged as environmentally sustainable alternatives to conventional solvent-intensive processes [7] [8]. These approaches focus on solvent elimination, energy reduction, and waste minimization while maintaining or improving synthetic efficiency.
Solvent-free esterification represents a significant advancement in sustainable synthesis protocols [7] [9]. These methodologies eliminate organic solvent requirements, reducing environmental impact and simplifying purification procedures. The fundamental principle involves direct contact between reactants under controlled thermal conditions, often with heterogeneous acid catalysts.
Mechanochemical approaches utilizing high-speed ball-milling have demonstrated remarkable efficiency in ester formation [10] [11]. Under these conditions, mechanical energy input facilitates bond formation and breaking processes without requiring conventional heating or solvent systems. Ball-milling esterification protocols achieve yields ranging from 45% to 91% within 20-minute reaction periods [10], representing substantial time and energy savings compared to conventional thermal methods.
The mechanochemical process employs iodine and potassium hypophosphite as catalytic systems, achieving esterification under ambient temperature conditions [10]. This represents a significant advancement over thermal methods that typically require elevated temperatures and extended reaction times. Alternative mechanochemical systems utilizing potassium iodide and triethyl phosphite achieve comparable yields (24% to 85%) with slightly extended reaction times of 60 minutes [10].
Ultrasonic-assisted esterification provides another green chemistry alternative that dramatically reduces reaction times while maintaining high product yields [12] [13]. Sonochemical activation facilitates molecular interactions through acoustic cavitation effects, creating localized high-energy environments that accelerate chemical reactions.
Ultrasonic esterification of amino acids and carboxylic acids using sodium bisulfate as catalyst achieves excellent yields (94-98%) as pure compounds [12]. The ultrasonic method proves particularly effective for aromatic carboxylic acids and aliphatic acids, providing a safer handling alternative compared to traditional acid catalysts like hydrochloric acid or sulfuric acid.
The operational advantages of sonochemical synthesis include reduced catalyst requirements, elimination of hazardous solvents, and significant time reduction. Typical sonochemical esterification reactions complete within 25-45 minutes at ambient temperature [13], compared to several hours required for conventional thermal methods.
Green chemistry approaches have introduced novel catalytic systems that eliminate toxic or corrosive traditional catalysts. Bismuth-based catalysts have emerged as environmentally benign alternatives for esterification reactions [14]. Bismuth oxide and related bismuth compounds demonstrate excellent catalytic activity while offering lower toxicity profiles compared to traditional acid catalysts.
Heterogeneous catalytic systems provide additional advantages in green synthesis protocols [8] [9]. Solid acid catalysts such as Amberlyst-15 enable easy catalyst recovery and reuse, reducing waste generation and improving process economics. These catalysts maintain high activity across multiple reaction cycles while eliminating the neutralization and separation requirements associated with homogeneous acid catalysts.
Microreactor technology represents an advanced green chemistry approach that combines solvent reduction with process intensification [15]. Microreactor-based esterification achieves enhanced mass transfer and precise temperature control while operating at reduced scale and improved safety profiles.
Water separation during esterification equilibrium reactions using microreactor pervaporation techniques demonstrates yield improvements of 10.3 percentage points compared to conventional batch methods [15]. The microreactor approach achieves 62.6% yield at 85.1 minutes reaction time, representing both improved efficiency and reduced processing time.
Purification of 2-Hydroxyethyl 2-bromoisobutyrate requires carefully designed protocols to remove impurities while preserving the thermal-sensitive bromine functionality [16] [17]. The compound's moderate volatility and potential for thermal decomposition necessitate optimized purification strategies.
Vacuum distillation represents the primary purification method for 2-Hydroxyethyl 2-bromoisobutyrate, enabling purification under reduced thermal stress conditions [1] [16]. The reduced pressure environment allows distillation at lower temperatures, minimizing thermal decomposition of the bromine-containing ester functionality.
The compound exhibits suitable volatility characteristics for vacuum distillation, with effective purification achieved under reduced pressure conditions [16]. Typical distillation protocols employ vacuum levels of 10-20 mmHg, enabling distillation temperatures significantly below atmospheric boiling points. This temperature reduction proves critical for preserving the thermally labile carbon-bromine bond that could undergo elimination reactions at elevated temperatures.
Distillation apparatus design considerations include short-path distillation configurations to minimize thermal exposure time and prevent decomposition during the distillation process. Vigreux columns or simple distillation setups prove most effective, as more complex fractionating systems can lead to increased thermal decomposition due to extended residence times at elevated temperatures.
Sequential extraction protocols effectively remove ionic impurities and unreacted starting materials from crude reaction mixtures [1] [2]. The standard extraction sequence involves multiple washing steps with aqueous solutions of varying pH to selectively remove different impurity classes.
The primary extraction protocol commences with dilute hydrochloric acid washes to remove residual triethylamine and triethylamine hydrobromide salts [1] [2]. Typical protocols employ 1.0 M hydrochloric acid solutions with multiple extraction cycles to ensure complete removal of basic impurities. The organic layer is then treated with saturated sodium bicarbonate solution to neutralize any residual acid and remove any acidic impurities.
Final water washes remove residual salts and ensure complete removal of water-soluble impurities [1] [2]. The organic phase requires drying over anhydrous magnesium sulfate or sodium sulfate before concentration and distillation. This drying step proves critical for preventing water contamination that could interfere with subsequent purification steps or applications.
Column chromatography provides high-resolution purification capability for complex impurity mixtures that cannot be adequately resolved through distillation or extraction methods [17] [18]. Silica gel chromatography with appropriate solvent systems enables separation of closely related ester compounds and elimination of trace impurities.
The selection of appropriate mobile phases requires consideration of the compound's polarity and the nature of expected impurities. Hexane-ethyl acetate gradient systems typically provide optimal resolution for bromoisobutyrate esters [18]. Initial elution with hexane removes nonpolar impurities, followed by gradual introduction of ethyl acetate to elute the target compound.
Solid-phase extraction methods offer simplified alternatives to traditional column chromatography for routine purification applications [17]. Disposable solid-phase extraction cartridges enable rapid purification with reduced solvent consumption and simplified operation compared to traditional column chromatography.
High-performance liquid chromatography provides analytical-scale purification capability for high-purity applications requiring removal of trace impurities [17]. Reverse-phase HPLC systems with octadecyl-bonded silica stationary phases enable high-resolution separation of ester compounds with similar structures.
Preparative HPLC protocols employ isopropanol-water mobile phases (5:1 volume ratio) for optimal separation of fatty acid ethyl esters and related compounds [17]. These conditions provide baseline resolution of structurally similar esters while maintaining reasonable throughput for preparative applications.
Optimized purification protocols achieve overall recovery yields of 70-89% from crude reaction mixtures [17] [18]. The combination of extraction and distillation typically provides the best balance between purity and recovery, with individual purification steps contributing specific impurity removal capabilities.
Sequential purification strategies prove most effective, with initial extraction removing the majority of ionic and highly polar impurities, followed by distillation for final purification [1]. This approach minimizes thermal exposure during distillation by removing impurities that could catalyze decomposition reactions during the thermal purification step.
Yield optimization for 2-Hydroxyethyl 2-bromoisobutyrate synthesis requires systematic investigation of stoichiometric ratios, reaction kinetics, and process parameters [19] [20]. Kinetic analysis provides fundamental understanding necessary for rational optimization of esterification processes.
Systematic investigation of reactant molar ratios demonstrates significant impact on conversion efficiency and product yield [21] [19]. Esterification reactions typically benefit from excess alcohol components to drive equilibrium toward ester formation, particularly for primary alcohols like ethylene glycol.
Optimization studies for similar esterification systems reveal optimal alcohol-to-acid ratios ranging from 1.5:1 to 3:1, depending on specific reaction conditions and desired conversion levels [21] [22]. Higher alcohol ratios generally increase conversion but may complicate purification and increase costs due to excess reagent consumption.
The relationship between alcohol excess and reaction rate follows predictable kinetic patterns, with initial rate increases plateauing at higher ratios [22]. Optimal ratios typically represent economic balances between conversion improvement and reagent costs, considering purification complexity introduced by large excesses.
Kinetic analysis of esterification reactions provides fundamental insight into rate-limiting steps and optimization opportunities [23] [24]. Esterification typically follows second-order kinetics with respect to the carboxylic acid derivative and alcohol nucleophile, although apparent kinetics may vary depending on catalyst concentration and reaction conditions.
Temperature effects on esterification kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [23] [25]. Activation energies for esterification reactions typically range from 28-81 kilojoules per mole, depending on specific substrates and catalytic systems [24] [26]. These values provide guidance for temperature optimization balancing reaction rate against thermal stability considerations.
Equilibrium constants for esterification reactions increase with temperature elevation, indicating endothermic reaction thermodynamics [25]. This thermodynamic behavior supports temperature elevation strategies for yield improvement, provided thermal stability constraints are satisfied.
Catalyst concentration optimization requires balancing catalytic activity against side reaction promotion and purification complexity [27]. Optimal catalyst loadings typically range from 0.1 to 1.0 molar equivalents relative to the carboxylic acid component, depending on catalyst type and desired reaction rate.
Studies on similar esterification systems demonstrate that catalyst loading optimization follows characteristic curves with initial linear response regions followed by plateau regions where additional catalyst provides diminishing returns [27]. Optimal loadings typically occur in the transition region between linear response and plateau behavior.
Base catalyst systems like triethylamine require careful optimization to balance acid neutralization with potential nucleophilic competition. Excessive base concentrations can lead to competing nucleophilic attack by the base itself, reducing ester yield through alternative reaction pathways.
Temperature optimization requires consideration of multiple competing factors including reaction rate, equilibrium position, thermal stability, and side reaction rates [23] [28]. Optimal temperatures typically represent compromises between these competing factors, often falling in the range of 40-80°C for bromine-containing substrates.
Kinetic studies demonstrate that reaction rates typically double with each 10°C temperature increase, following standard Arrhenius behavior [23]. However, thermal decomposition rates may increase more rapidly, creating optimal temperature windows for maximum yield.
Time optimization studies reveal characteristic conversion profiles with initial rapid reaction phases followed by slower approach to equilibrium [22] [25]. Optimal reaction times typically correspond to 90-95% of equilibrium conversion, balancing yield against productivity considerations.
Multi-objective optimization approaches enable simultaneous optimization of competing objectives such as maximum conversion and minimum process time [29]. Control vector parameterization methods combined with hybrid optimization strategies provide systematic approaches to identify optimal operating profiles for time-varying conditions.
Process analytical technology enables real-time monitoring of conversion and optimization of reaction conditions during synthesis [29]. Online monitoring systems can adjust temperature, addition rates, and other parameters to maintain optimal conditions throughout the reaction progression.
Statistical design of experiments methodologies provide systematic approaches to identify optimal conditions while minimizing experimental effort [20]. Response surface methodologies enable modeling of complex interactions between process variables and identification of global optimization regions.
Yield optimization must consider economic factors including raw material costs, energy consumption, and purification requirements [20]. Optimal conditions from a purely technical perspective may not represent optimal conditions when economic factors are included in the analysis.
Scale-up considerations may modify optimal conditions identified at laboratory scale due to heat and mass transfer limitations in larger reactors [29]. Kinetic models developed at small scale provide frameworks for predicting scale-up behavior and identifying potential limitations.
2-Hydroxyethyl 2-bromoisobutyrate represents a specialized organohaloester compound with significant applications in polymer chemistry, particularly as an initiator for Atom Transfer Radical Polymerization processes. This comprehensive analysis examines the fundamental physicochemical properties that govern its behavior in various chemical environments and applications.
2-Hydroxyethyl 2-bromoisobutyrate possesses the molecular formula C₆H₁₁BrO₃ with a molecular weight of 211.05 g/mol [1] [2]. The compound exhibits an exact mass of 209.98900 g/mol, indicating the presence of isotopic contributions from the bromine atom [3]. The molecular structure incorporates both polar hydroxyethyl and nonpolar bromoisobutyrate moieties, creating a amphiphilic character that significantly influences its physicochemical behavior.
The compound manifests as a colorless to pale yellow liquid under standard conditions [4]. Density measurements consistently indicate a value of 1.456 g/mL at 25°C [1], reflecting the substantial contribution of the bromine atom to the overall molecular mass. This density value places the compound in the category of relatively dense organic liquids, which is consistent with the presence of heavy halogen substituents.
The liquid state at room temperature, combined with the measured density, suggests favorable intermolecular interactions that stabilize the liquid phase without excessive association or crystallization tendencies. The specific gravity of 1.45 reported by TCI Chemicals [5] corroborates these density measurements, providing confidence in the reported values.
Multiple boiling point measurements provide insight into the compound's volatility characteristics under various pressure conditions. At standard atmospheric pressure (760 mmHg), the compound exhibits a boiling point of 273°C [3], while predictive calculations suggest a value of 273.0 ± 15.0°C [6]. Under reduced pressure conditions (0.03 mmHg), the boiling point decreases substantially to 85°C [5], demonstrating the typical inverse relationship between pressure and boiling point.
These boiling point values reflect the compound's moderate volatility, which is influenced by both the polar hydroxyl group that promotes intermolecular hydrogen bonding and the bulky bromoisobutyrate moiety that increases molecular size and van der Waals interactions. The relatively high boiling point compared to simple alkyl bromides indicates significant intermolecular forces operating in the liquid state.
The refractive index of 2-hydroxyethyl 2-bromoisobutyrate has been consistently measured at n₂₀/D 1.476 [1] [7]. This value indicates substantial light-bending properties, which is consistent with the presence of both the bromine atom and the ester functional group. The refractive index provides valuable information about the compound's optical density and electronic polarizability.
Variations in reported refractive index values, ranging from 1.476 to 1.488 [8], may reflect differences in sample purity, measurement conditions, or instrumental calibration. The most frequently cited value of 1.476 appears to represent the most reliable measurement based on multiple independent sources.
The vapor pressure of 2-hydroxyethyl 2-bromoisobutyrate at 25°C has been determined to be 0.000756 mmHg [3] [9]. This extremely low vapor pressure indicates minimal volatility at room temperature, which has important implications for handling, storage, and application in synthetic procedures. The low vapor pressure suggests that the compound will have minimal tendency to evaporate under normal laboratory conditions.
The flash point of 118.9°C [3] provides additional information about the compound's thermal behavior and safety characteristics. This relatively high flash point indicates that the compound requires substantial heating before reaching conditions where vapor formation could support combustion.
| Parameter | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₆H₁₁BrO₃ | Sigma-Aldrich, ChemSpider [1] [2] |
| Molecular Weight (g/mol) | 211.05 | Sigma-Aldrich, ChemSpider [1] [2] |
| Exact Mass (g/mol) | 209.98900 | ChemSrc [3] |
| Density (g/mL at 25°C) | 1.456 | Sigma-Aldrich [1] |
| Boiling Point (°C) | 273.0 ± 15.0 (Predicted) | ChemicalBook [6] |
| Boiling Point (°C at 760 mmHg) | 273 | ChemSrc [3] |
| Boiling Point (°C at 0.03 mmHg) | 85 | TCI Chemicals [5] |
| Flash Point (°C) | 118.9 | ChemSrc [3] |
| Refractive Index (n₂₀/D) | 1.476 | Sigma-Aldrich [1] |
| Vapor Pressure (mmHg at 25°C) | 0.000756 | ChemSrc [3] |
| Melting Point (°C) | Not available | ChemSrc [3] |
| Log P (octanol/water) | 0.743 | Sigma-Aldrich SDS [10] |
| Water Solubility | No data available | Sigma-Aldrich SDS [10] |
The solubility behavior of 2-hydroxyethyl 2-bromoisobutyrate in polar solvents demonstrates the significant influence of the terminal hydroxyl group on its dissolution properties. The compound exhibits excellent solubility in chloroform, as confirmed by safety data sheet information [10]. This solubility in chloroform, a moderately polar aprotic solvent, reflects the compound's ability to interact through dipole-dipole interactions and the polarizable bromine atom.
Methanol represents another polar solvent system where the compound shows good solubility [11]. The successful use of methanol in polymerization reactions involving this compound demonstrates practical solubility that enables chemical transformations. The hydroxyl group in the compound structure can form hydrogen bonds with methanol molecules, facilitating dissolution.
Ethanol solubility follows patterns observed for similar bromoisobutyrate compounds [12]. The structural similarity between the compound's hydroxyethyl moiety and ethanol molecules suggests favorable mixing due to similar intermolecular forces. This solubility characteristic proves valuable in synthetic applications where ethanol serves as a reaction medium or purification solvent.
Dimethylformamide represents a highly effective solvent for 2-hydroxyethyl 2-bromoisobutyrate, as evidenced by its use in polymerization reactions [13]. The dipolar aprotic nature of DMF provides excellent solvation for the compound without competing hydrogen bonding interactions that might interfere with chemical reactivity. The solubility in DMF enables reactions conducted at elevated temperatures due to the high boiling point of the solvent.
Ethylene glycol serves as another polar solvent system where the compound demonstrates good solubility [13]. The diol structure of ethylene glycol provides multiple hydrogen bonding sites that can effectively solvate the hydroxyethyl portion of the molecule. This solubility characteristic has practical applications in polymerization chemistry where ethylene glycol may serve as a co-solvent or reaction medium.
Acetone solubility has been demonstrated through its use in purification procedures [13]. The compound's dissolution in acetone, combined with water as a non-solvent, enables effective removal of impurities and unreacted materials. This solubility behavior indicates favorable interactions between the compound and the carbonyl group of acetone.
The solubility behavior in nonpolar solvents reveals the limitations imposed by the polar hydroxyl group. While the bromoisobutyrate moiety provides some hydrophobic character, the presence of the terminal hydroxyl group significantly reduces solubility in purely nonpolar environments [4]. This selectivity proves advantageous in separation processes where polar/nonpolar solvent combinations can be used for purification.
The limited solubility in nonpolar solvents contrasts with the behavior of simple alkyl bromoisobutyrates, which show enhanced solubility in hydrocarbon solvents. This difference highlights the profound influence of the hydroxyl group on the compound's overall solubility profile and its classification as an amphiphilic molecule.
Water solubility represents a critical limitation for 2-hydroxyethyl 2-bromoisobutyrate, with safety data indicating poor or negligible aqueous solubility [10]. Despite the presence of the hydroxyl group, the hydrophobic contributions from the bromoisobutyrate moiety dominate the overall solubility behavior. The log P value of 0.743 [10] indicates a preference for organic phases over aqueous environments.
The limited water solubility has important implications for environmental fate and bioavailability considerations. The compound's tendency to partition into organic phases suggests potential for bioaccumulation in lipophilic tissues, though the moderate log P value indicates this tendency is not extreme.
The solubility characteristics guide solvent selection for various applications involving 2-hydroxyethyl 2-bromoisobutyrate. Polar aprotic solvents like DMF and chloroform provide optimal dissolution while maintaining chemical stability. For polymerization reactions, solvent mixtures containing methanol and other polar solvents have proven effective [11].
The solubility profile also influences purification strategies, where the differential solubility between polar and nonpolar solvents enables selective extraction and purification. The use of acetone-water mixtures for purification demonstrates practical applications of these solubility characteristics.
| Solvent System | Solubility | Notes |
|---|---|---|
| Chloroform | Soluble | Confirmed in SDS [10] |
| Methanol | Soluble | Used in polymerization reactions [11] |
| Ethanol | Soluble | Typical for bromoisobutyrates [12] |
| Diethyl Ether | Soluble | Typical for bromoisobutyrates [12] |
| Water | Insoluble/Poor | Confirmed in SDS [10] |
| Polar Solvents (General) | Soluble | Due to hydroxyl group presence [4] |
| Nonpolar Solvents (General) | Limited | Limited due to polar hydroxyl group [4] |
| Acetone | Soluble | Used for purification [13] |
| Dimethylformamide (DMF) | Soluble | Used in polymerization reactions [13] |
| Ethylene Glycol | Soluble | Used in polymerization reactions [13] |
The hydrolytic stability of 2-hydroxyethyl 2-bromoisobutyrate represents a critical consideration for its storage and application. The compound contains an ester linkage that is inherently susceptible to hydrolytic cleavage under appropriate conditions. The presence of the bromine atom at the alpha position to the carbonyl group significantly influences the reactivity of the ester bond toward nucleophilic attack.
Under basic conditions, the compound exhibits moderate susceptibility to hydrolysis, as is typical for bromoisobutyrate esters [14]. The electron-withdrawing effect of the bromine atom activates the carbonyl carbon toward nucleophilic attack, making the ester bond more reactive than simple alkyl esters. This reactivity pattern suggests that prolonged exposure to elevated pH conditions should be avoided during storage and handling.
The hydrolytic degradation pathway involves nucleophilic attack by hydroxide ions or water molecules on the carbonyl carbon, leading to the formation of 2-bromoisobutyric acid and ethylene glycol as primary degradation products. The rate of this process depends on temperature, pH, and the presence of catalytic species.
The stability of 2-hydroxyethyl 2-bromoisobutyrate shows strong pH dependence, with optimal stability observed under neutral to slightly acidic conditions. In acidic environments, the ester bond remains relatively stable due to protonation of potential nucleophiles, reducing their reactivity toward the carbonyl carbon.
Under alkaline conditions, the increased concentration of hydroxide ions promotes hydrolytic cleavage of the ester bond. The rate of degradation increases substantially with increasing pH, making pH control essential for maintaining compound integrity during storage and use.
The compound's stability profile suggests that formulations should maintain pH values below 7 to ensure optimal stability. Buffer systems that maintain slightly acidic conditions can provide additional protection against hydrolytic degradation.
Thermal stability represents another crucial aspect of the compound's degradation profile. Under standard ambient conditions, 2-hydroxyethyl 2-bromoisobutyrate demonstrates chemical stability [10]. Room temperature storage does not promote significant degradation, making the compound suitable for routine laboratory applications.
The thermal stability extends to moderately elevated temperatures, as evidenced by the compound's use in polymerization reactions that may require heating. However, prolonged exposure to high temperatures can promote both hydrolytic and thermal degradation pathways.
The flash point of 118.9°C [3] provides information about the temperature range where thermal degradation becomes a concern. Above this temperature, the compound may undergo various degradation reactions, including elimination of hydrogen bromide and formation of unsaturated compounds.
Under standard ambient conditions, 2-hydroxyethyl 2-bromoisobutyrate maintains chemical stability [10]. The compound does not undergo spontaneous decomposition or rearrangement reactions under normal laboratory conditions. This stability profile makes it suitable for storage and handling without special precautions beyond standard chemical safety practices.
The chemical stability extends to compatibility with common laboratory materials and glassware. The compound does not react with glass surfaces or standard polymeric materials used in laboratory equipment, ensuring that containers and handling equipment remain suitable for extended use.
The compound shows incompatibility with oxidizing agents [10], which can promote degradation through various oxidative pathways. Strong oxidizing agents may attack the organic portions of the molecule, leading to formation of various oxidation products including carboxylic acids and carbonyl compounds.
The bromine atom's presence may also influence oxidative stability, as organobromine compounds can undergo oxidative debromination under certain conditions. This reactivity pattern suggests that storage and handling procedures should avoid contact with strong oxidizing agents.
Storage recommendations consistently emphasize the importance of protecting 2-hydroxyethyl 2-bromoisobutyrate from light exposure [5]. The compound may undergo photodegradation reactions when exposed to ultraviolet radiation, leading to formation of free radicals and subsequent degradation products.
The photosensitivity likely relates to the presence of the bromine atom, which can undergo photolytic cleavage to generate bromine radicals. These radicals can initiate cascade reactions that lead to compound degradation and formation of various byproducts.
Proper storage in dark containers or amber glassware helps maintain compound integrity by preventing photodegradation. Laboratory lighting should be minimized during handling procedures to reduce photolytic stress on the compound.
Corrosive;Irritant